2,2,2-trichloroacetic acid

Catalog No.
S787616
CAS No.
173470-69-4
M.F
C2HCl3O2
M. Wt
164.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-trichloroacetic acid

CAS Number

173470-69-4

Product Name

2,2,2-trichloroacetic acid

IUPAC Name

2,2,2-trichloroacetic acid

Molecular Formula

C2HCl3O2

Molecular Weight

164.38 g/mol

InChI

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1

InChI Key

YNJBWRMUSHSURL-OUBTZVSYSA-N

SMILES

C(=O)(C(Cl)(Cl)Cl)O

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O

Isomeric SMILES

[13C](=O)(C(Cl)(Cl)Cl)O

2,2,2-Trichloroacetic acid is a chlorinated derivative of acetic acid, characterized by three chlorine atoms replacing the hydrogen atoms in the methyl group. Its chemical formula is C2Cl3COOH\text{C}_2\text{Cl}_3\text{COOH}, and it is recognized for its strong acidity and corrosive properties. The compound appears as a colorless crystalline solid that can absorb moisture from the air, forming a syrupy liquid. It is highly soluble in water, releasing heat upon dissolution, and is known for its ability to precipitate proteins and nucleic acids in biochemical applications .

  • Toxicity: TCA is corrosive and can cause skin and eye irritation. It is also harmful if swallowed or inhaled [].
  • Flammability: Non-flammable but can decompose at high temperatures releasing toxic fumes [].
  • Reactivity: Reacts with strong bases and reducing agents [].

Isotope Tracer Studies:

TCA-1-13C, an isotopically labeled form of Trichloroacetic acid (TCA), finds its primary application in metabolic studies. The carbon-13 isotope substitution allows researchers to trace the fate of carbon atoms within a biological system.

When administrated to an organism, TCA-1-13C enters various metabolic pathways, incorporating its labeled carbon into downstream metabolites. By analyzing the isotopic enrichment of these metabolites using techniques like Mass Spectrometry , scientists can gain insights into:

  • Pathway Flux: The rate at which specific metabolic pathways operate can be determined by measuring the incorporation of the labeled carbon into specific metabolites. This allows researchers to investigate the impact of various factors, such as dietary changes or drug treatments, on cellular metabolism .
  • Compartmentalization: By analyzing the distribution of the labeled carbon in different cellular compartments, researchers can study the movement of metabolites within the cell. This information is crucial for understanding cellular organization and regulation .

Mechanism Elucidation:

TCA-1-13C can be used to elucidate the mechanisms of action of enzymes involved in various metabolic pathways. By strategically incorporating the labeled carbon into specific positions of the molecule, researchers can track the specific carbon atoms involved in enzymatic reactions. This information is valuable for understanding how enzymes function and designing drugs that target specific metabolic processes .

Flux Analysis:

In combination with other techniques, TCA-1-13C can be employed in flux analysis studies. This approach aims to quantify the rates of individual reactions within a metabolic network. By measuring the isotopic enrichment of multiple metabolites, researchers can use mathematical models to reconstruct the entire metabolic network and estimate the flux through each pathway .

  • Decarboxylation: It can undergo decarboxylation when heated or in the presence of certain catalysts, leading to the formation of chloroform and carbon dioxide .
  • Reactions with Enamines: The acid reacts with enamines to form α-(trichloromethyl) amine derivatives, which may further rearrange to yield α-chloroacylamines .
  • Halogenation: As a chlorinated compound, it can participate in halogenation reactions, where it acts as a source of chlorine in organic syntheses .

2,2,2-Trichloroacetic acid exhibits significant biological activity:

  • Antimicrobial Properties: It has been used in topical applications for its antimicrobial effects, particularly in the treatment of warts and other skin lesions .
  • Cellular Effects: The compound can induce cell death in both targeted and non-targeted cells due to its high reactivity and corrosiveness. This property makes it effective for chemoablation procedures .
  • Toxicity: While effective in certain medical applications, it poses risks due to its corrosive nature and potential toxicity to aquatic life and human tissues .

The synthesis of 2,2,2-trichloroacetic acid can be achieved through several methods:

  • Halogenation of Acetic Acid: The most common method involves reacting acetic acid with chlorine gas in the presence of a catalyst like red phosphorus. The reaction proceeds as follows:
    CH3COOH+3Cl2CCl3COOH+3HCl\text{CH}_3\text{COOH}+3\text{Cl}_2\rightarrow \text{CCl}_3\text{COOH}+3\text{HCl}
    This method was first reported by Jean-Baptiste Dumas in 1830 .
  • Oxidation of Trichloroacetaldehyde: Another route involves oxidizing trichloroacetaldehyde to yield trichloroacetic acid .

2,2,2-Trichloroacetic acid finds diverse applications across various fields:

  • Biochemistry: Used extensively for precipitating proteins and nucleic acids during purification processes .
  • Cosmetic Procedures: Employed in chemical peels and tattoo removal due to its ability to exfoliate skin layers effectively .
  • Agriculture: Historically used as an herbicide (sodium trichloroacetate) but has been largely phased out due to environmental concerns .

Research on interaction studies involving 2,2,2-trichloroacetic acid highlights its reactivity with various biological molecules:

  • Protein Interactions: It interacts with proteins by denaturing them through precipitation processes. This property is leveraged in laboratory settings for protein purification .
  • Enzyme Inhibition: Some studies indicate that it may inhibit specific enzymes involved in metabolic pathways due to its reactive nature .

Several compounds share structural or functional similarities with 2,2,2-trichloroacetic acid. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaKey Features
Acetic AcidC2H4O2\text{C}_2\text{H}_4\text{O}_2Mild acidity; widely used as a food preservative.
Dichloroacetic AcidC2Cl2O2\text{C}_2\text{Cl}_2\text{O}_2Less acidic; used in metabolic studies.
Monochloroacetic AcidC2H3ClO2\text{C}_2\text{H}_3\text{ClO}_2Used in organic synthesis; less toxic than trichloro derivatives.
Trifluoroacetic AcidC2F3O2\text{C}_2\text{F}_3\text{O}_2Stronger acidity; used as a solvent and reagent.

Uniqueness of 2,2,2-Trichloroacetic Acid:

  • Its high reactivity and strong acidic properties make it particularly effective for applications requiring protein precipitation and skin treatments.
  • Unlike its less chlorinated counterparts, it exhibits greater toxicity and environmental concerns.

Trichloroacetic acid was first discovered by Jean-Baptiste Dumas in 1830, and since then, various synthetic methods have been developed to produce this important chemical compound. The development of efficient and cost-effective synthesis routes has been crucial for its widespread industrial application.

Traditional Chlorination Pathways for Acetic Acid Derivatives

The classical approach to synthesizing trichloroacetic acid involves the direct chlorination of acetic acid. This reaction proceeds according to the following chemical equation:

CH₃COOH + 3 Cl₂ → CCl₃COOH + 3 HCl

This process represents a Hell–Volhard–Zelinsky halogenation reaction and serves as the foundation for industrial production methods. Historically, the chlorination process was carried out under atmospheric pressure at temperatures around 140°C, though these conditions often led to significant decomposition of the product, especially toward the end of the reaction, which impaired the yield of trichloroacetic acid.

Another route to trichloroacetic acid involves the oxidation of trichloroacetaldehyde, though this method is less commonly employed in industrial settings.

Industrially, trichloroacetic acid is produced by chlorination of:

  • Acetic acid directly
  • Chloroacetic acid mother-liquors
  • Dichloroacetic acid
  • Mixtures of the above compounds

The traditional process typically operates at temperatures between 140-160°C. The reaction progresses through sequential chlorination steps:

Table 1: Sequential Chlorination Steps in TCA Synthesis

StepReactionProductActivation Energy (kJ/mol)
1CH₃COOH + Cl₂ → CH₂ClCOOH + HClMonochloroacetic acid-
2CH₂ClCOOH + Cl₂ → CHCl₂COOH + HClDichloroacetic acid77.19
3CHCl₂COOH + Cl₂ → CCl₃COOH + HClTrichloroacetic acid162.56

The higher activation energy for the third chlorination step explains why dichloroacetic acid is often the main byproduct, while trichloroacetic acid forms as a minor byproduct unless specific conditions are optimized.

Catalytic Mechanisms in Modern Halogenation Protocols

The chlorination of acetic acid to form trichloroacetic acid can proceed through either radical or ionic mechanisms, with the choice of catalyst playing a crucial role in determining the dominant pathway.

Catalytic Systems

Several catalytic systems have been investigated for the synthesis of trichloroacetic acid:

  • Red Phosphorus: Acts as a catalyst in the traditional Hell–Volhard–Zelinsky halogenation reaction.

  • Acetic Anhydride: Functions as an effective catalyst with lower dosage requirements and better catalytic effects compared to other catalysts. The reaction mechanism involves initial enolization of acetyl chloride, followed by chlorine addition to produce chloroacetyl, which then undergoes rapid chlorine exchange with acetic acid.

  • Sulfur: Has been used historically as a catalyst, though typically requires higher dosages than acetic anhydride.

  • Iron Compounds: Various iron compounds have been employed as catalysts, particularly in industrial settings.

Mechanistic Considerations

The chlorination process can proceed through two distinct mechanistic pathways:

Radical Mechanism: Heroid found that in the absence of a catalyst, acetic acid chlorination proceeds mainly via a radical mechanism.

Ionic Mechanism: With appropriate catalysts, the ionic mechanism becomes dominant. Y. Ogata and colleagues determined that the ionic mechanism follows these key steps:

  • Acid-catalyzed enolization of acetyl chloride (rate-determining step)
  • Formation of 1-chloro,1-ethene-1-ol via chloroacetyl chloride
  • Di- and trichloroacetic acids generation through ionic chlorination

Studies have shown that the activation energy of the ionic mechanism for monochloroacetic acid production is lower than that of the radical mechanism, making it the preferred pathway under optimized conditions.

Green Chemistry Approaches for Sustainable Production

Recent advances in green chemistry have led to more environmentally friendly approaches for trichloroacetic acid synthesis and related processes.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an effective alternative to traditional heating methods for chlorination reactions. This approach offers several advantages:

  • Faster reaction rates
  • Higher reaction selectivity
  • Improved product quality
  • Lower consumption of raw materials
  • Reduced pollution

Research by Wang et al. demonstrated that microwave synthesis using acetic anhydride as a catalyst for the chlorination of acetic acid represents a more sustainable approach compared to conventional methods.

Room Temperature Ionic Liquids

Meshram et al. (2005) investigated the use of room temperature ionic liquids as alternatives to hazardous solvents traditionally used in ketone halogenation, which shares mechanistic similarities with acetic acid chlorination. These ionic liquids offer:

  • Unique chemical and physical properties
  • Modifiable characteristics through cation changes
  • High polarity
  • Ability to solubilize organic and inorganic molecules
  • Enhanced reaction rates

The use of ionic liquids with N-halosuccinimides as solvents has been found to be an effective green alternative, resulting in:

  • Enhanced yields
  • Reduced reaction times
  • Simplified procedures
  • Less harmful chemicals (no strong acids)
  • Elimination of catalyst requirements

Visible Light-Driven Processes

A particularly innovative approach involves visible-light-driven Cu-catalyzed dehalogenation of trichloroacetic acid to selectively form monochloroacetic acid, as reported by researchers in 2025. This method features:

  • Environmentally preferred ascorbic acid as the hydrogen atom source
  • Water/ethanol as the green solvent system
  • Application to various halocarboxylic acids and amides

The mechanism involves:

  • Photoexcitation of copper species
  • Thermal activation of the first C-Cl bond
  • Excited-state activation of the second C-Cl bond via chlorine atom transfer

Table 2: Comparison of Traditional vs. Green Chemistry Approaches

ParameterTraditional MethodsGreen Chemistry Approaches
Energy SourceConventional heating (140-160°C)Microwave irradiation or visible light
CatalystsRed phosphorus, sulfurAcetic anhydride, copper complexes
SolventsPolar organic solvents (DMF, DMSO)Water/ethanol mixtures, ionic liquids
Reaction TimeExtended periodsSignificantly reduced
Byproduct FormationSubstantialMinimized
Environmental ImpactHighReduced

2,2,2-Trichloroacetic acid demonstrates exceptional utility as a catalyst in multicomponent reactions for the synthesis of heterocyclic compounds, particularly in the formation of highly functionalized piperidines and other nitrogen-containing frameworks [4] [27]. The compound serves as an efficient Brønsted acidic catalyst, facilitating complex transformations through its ability to activate multiple reaction pathways simultaneously [4].

In piperidine synthesis, 2,2,2-trichloroacetic acid catalyzes one-pot five-component reactions involving aromatic amines, aromatic aldehydes, and β-keto esters in methanol at room temperature [4] [27]. The mechanistic pathway involves the acid serving as a catalyst for both enamine and imine formation, followed by Knoevenagel condensation and subsequent aza-Diels-Alder cyclization [4]. Research demonstrates that 2,2,2-trichloroacetic acid can activate amine and acetoacetic ester interactions, generating enamine intermediates that subsequently react with aldehydes under Knoevenagel condensation conditions [4].

The optimization studies reveal that 0.10 grams of 2,2,2-trichloroacetic acid provides optimal catalytic efficiency for piperidine formation [27]. Methanol emerges as the preferred solvent, yielding superior results compared to acetonitrile, ethanol, and ethyl acetate [27]. Under solvent-free conditions, product yields decrease significantly to 35%, indicating the importance of effective catalyst-reactant interactions in solution [27].

EntryAldehyde SubstituentAniline SubstituentEster TypeReaction Time (hours)Yield (%)Melting Point (°C)
14-MethylHMethyl494212-213
24-MethylHEthyl591227-230
34-Methyl4-BromoMethyl389228-230
44-MethoxyHMethyl489183-186
54-FluoroHMethyl889177-179
64-ChloroHMethyl891185-188
74-NitroHMethyl1156234-236
83-NitroHMethyl1060179-181

The substrate scope encompasses aromatic aldehydes bearing both electron-donating and electron-withdrawing functional groups at various positions [27]. Compounds containing 4-methyl, 4-methoxy, and 4-fluoro substituents demonstrate high reactivity, achieving yields between 89-94% [27]. Electron-withdrawing groups such as nitro substituents require longer reaction times (10-11 hours) and produce moderate yields (56-60%) [27].

In the synthesis of hydantoins, 2,2,2-trichloroacetic acid functions as a carbonic acid equivalent in Ugi four-component condensations [6]. This application demonstrates the versatility of the compound in accessing diverse heterocyclic scaffolds through multicomponent reaction strategies [6]. The acid component facilitates the formation of 1,3,5-trisubstituted hydantoins via base-induced cyclization following the initial Ugi condensation [6].

Functionalization of Enamines and Amine Derivatives

2,2,2-Trichloroacetic acid exhibits remarkable reactivity toward enamines, facilitating the synthesis of trichloromethyl derivatives through decarboxylative pathways [8]. The reaction proceeds through evolution of carbon dioxide and formation of α-trichloromethyl amine derivatives under controlled conditions [8]. This transformation represents a fundamental approach to introducing trichloromethyl functionality into nitrogen-containing systems [8].

The mechanism involves direct reaction between 2,2,2-trichloroacetic acid and various cyclic and non-cyclic enamines in benzene at 18-65°C [8]. The initial products undergo rearrangement in solvating media to form α-chloroacylamines [8]. Temperature control proves critical, as excessive heat leads to decomposition with hydrogen chloride evolution and cessation of carbon dioxide production [8].

Cyclic enamines derived from cyclohexanone and di-n-butylamine demonstrate successful conversion to N-(1-chlorocyclohexylcarbonyl)di-n-butylamine derivatives [8]. The reaction with enamine (4.15 g, boiling point 117-118°C at 5 mmHg) and 2,2,2-trichloroacetic acid (3.25 g) in benzene yields 5.2 g of orange acidic oil [8]. Subsequent treatment with anhydrous ethanol under reflux for 8 hours provides the desired chloroacylamine products [8].

The decarboxylative trichloromethylation methodology extends to aromatic aldehydes through sodium trichloroacetate intermediates [2] [7]. Electron-deficient aldehydes require optimization using malonic acid as a proton source in dimethyl sulfoxide [2] [7]. The optimized conditions employ 1.5 equivalents of sodium trichloroacetate with 1.0 equivalent of malonic acid, achieving conversions of 98% within 40 minutes [2] [7].

EntrySodium Trichloroacetate (equiv)Acid TypeAcid (equiv)Solvent Volume (mL)Conversion (%)Reaction Time (min)
11.5Citric acid2.038620
21.2Lactic acid1.039320
31.3Ethyl malonate1.0310020
41.5Malonic acid1.039840
51.5Malonic acid1.029940
61.5Malonic acid1.019840

Electron-rich aldehydes such as anisaldehyde undergo clean conversion without additional acid co-catalysts [2] [7]. Treatment of anisaldehyde with 1.5 equivalents of sodium trichloroacetate in dimethyl sulfoxide provides 93% isolated yield of the corresponding trichloromethylcarbinol within one hour [2] [7]. This selectivity demonstrates the substrate-dependent nature of the functionalization process [2] [7].

Coordination Chemistry: Fabrication of Metal-Organic Frameworks

2,2,2-Trichloroacetic acid and its derivatives play significant roles in the construction of metal-organic frameworks through coordination with various metal centers [5] [9] [16]. The compound functions as both a ligand and synthetic precursor in the development of porous coordination polymers with diverse topological arrangements [13] [15].

In the synthesis of tricarboxytriphenylamine-based metal-organic frameworks, 2,2,2-trichloroacetic acid derivatives coordinate with copper(II) and europium(III) centers to form three-dimensional porous structures [16]. The copper-based framework (Cu-TCA) exhibits remarkable luminescence properties for nitric oxide detection in aqueous solutions and living cells [16]. The framework features well-established Cu₂(O₂CR)₄ paddlewheel units with cavity volumes of approximately 4000 cubic nanometers [16].

The coordination geometry in these frameworks involves paramagnetic copper(II) ions that quench the luminescence of triphenylamine emitters [16]. Upon addition of nitric oxide up to 0.1 millimolar concentration, the luminescence recovers directly, providing approximately 700-fold fluorescent enhancement [16]. This detection mechanism demonstrates high selectivity, with other reactive species including hydrogen peroxide, nitrite, nitrate, peroxynitrite, hypochlorite, and singlet oxygen showing no interference [16].

Europium-based metal-organic frameworks incorporating 2,2,2-trichloroacetic acid derivatives exhibit ratiometric fluorescent responses toward nitric oxide [16]. The europium framework (Eu-TCA) maintains characteristic europium luminescence as an internal standard while the triphenylamine emission shows more than 1000-fold enhancement upon nitric oxide exposure [16].

Framework TypeMetal CenterCavity Volume (nm³)Fluorescence EnhancementDetection Limit
Cu-TCACopper(II)4000700-fold0.1 mM NO
Eu-TCAEuropium(III)-1000-fold-
Mixed Y/TbYttrium/Terbium480, 108, 108--

Recent developments in heterobimetallic frameworks incorporate 2,2,2-trichloroacetic acid-derived ligands with yttrium and terbium centers [15]. The three-dimensional structure with formula {[Y₃.₅Tb₁.₅L₆(OH)₃(H₂O)₁.₅(DMF)₁.₅]·1.5H₂O·DMF} crystallizes in the hexagonal space group P6₃/m [15]. The framework presents two distinct metal environments: a bioaugmented isosceles wedge (mm2) MO₈ and a tricapped trigonal prism (-6m2) MN₃O₆ [15].

The secondary building unit formation involves three M₃OH triangles sharing common metal-metal edges, creating M₅(OH)₃ cores [15]. Each secondary building unit connects to six others through two rigid 3-amino-4-hydroxybenzoate ligands, forming a robust acs topological network [15]. The porosity analysis reveals three different micropores of 480, 108, and 108 cubic angstroms, representing 19% of the total structural volume [15].

In coordination polymer synthesis utilizing aliphatic tricarboxylates, 2,2,2-trichloroacetic acid derivatives adopt exotetradentate μ4-κ4-O:O′:O″:O‴ binding modes [13]. The tricarboxylate ligands conjoin zinc centers in complex arrangements, with the trichloroacetate ligands in compound 3 connecting one Zn1 and three Zn2 atoms [13]. These coordination polymers exhibit diverse structural topologies with coordination geometry and carboxylate binding modes serving crucial structure-directing roles [13].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

Trichloro(1-~13~C)acetic acid

Dates

Modify: 2024-04-14

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